molecular formula C17H11ClN2O2 B5800202 9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one

9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one

Cat. No. B5800202
M. Wt: 310.7 g/mol
InChI Key: FSFWVZOYALOSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one, also known as Ro 22-1319, is a chemical compound that has been studied for its potential scientific research applications. This compound belongs to the class of benzodiazepines, which are known for their sedative and anxiolytic properties. However, the focus of

Mechanism of Action

9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one 22-1319 acts as a positive allosteric modulator of the GABA-A receptor. This means that it binds to a site on the receptor that is distinct from the site where the neurotransmitter GABA binds. The binding of 9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one 22-1319 to this site enhances the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of other benzodiazepines, but 9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one 22-1319 has been shown to have a higher selectivity for certain subtypes of the GABA-A receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one 22-1319 are related to its mechanism of action as a positive allosteric modulator of the GABA-A receptor. 9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one 22-1319 has been shown to enhance the inhibitory effects of GABA on neuronal activity, leading to sedation, anxiolysis, and muscle relaxation. These effects have been observed in animal models and in vitro experiments. 9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one 22-1319 has also been shown to have anticonvulsant properties, which may be related to its ability to enhance the activity of the GABA-A receptor.

Advantages and Limitations for Lab Experiments

9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one 22-1319 has several advantages for use in lab experiments. It is a selective tool compound that can be used to study the role of the GABA-A receptor in various physiological and pathological conditions. 9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one 22-1319 has been shown to have a higher selectivity for certain subtypes of the GABA-A receptor, which may be useful for studying the specific functions of these subtypes. However, 9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one 22-1319 also has some limitations. It has a relatively short half-life and may require frequent administration in experiments. 9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one 22-1319 also has a low solubility in water, which may limit its use in certain experimental conditions.

Future Directions

There are several future directions for the use of 9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one 22-1319 in scientific research. One area of interest is the role of the GABA-A receptor in the regulation of anxiety and stress. 9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one 22-1319 may be useful for studying the effects of GABA-A receptor modulation on anxiety-related behaviors in animal models. Another area of interest is the use of 9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one 22-1319 in the development of novel therapies for epilepsy and other neurological disorders. 9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one 22-1319 may be useful for studying the mechanisms of action of other compounds that modulate the GABA-A receptor, which may lead to the development of new therapies. Overall, 9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one 22-1319 has potential as a tool compound for studying the role of the GABA-A receptor in various physiological and pathological conditions.

Synthesis Methods

The synthesis of 9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one 22-1319 involves the condensation of 2-amino-4-chlorobenzophenone with phenylacetonitrile, followed by cyclization with sodium methoxide. This method has been reported in the literature and has been used by researchers to obtain 9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one 22-1319 for their experiments.

Scientific Research Applications

9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one 22-1319 has been studied for its potential use as a tool compound in scientific research. It has been reported to act as a positive allosteric modulator of the GABA-A receptor, which is a neurotransmitter receptor that is involved in the regulation of anxiety, sleep, and muscle relaxation. 9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one 22-1319 has been shown to enhance the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity. This property makes 9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one 22-1319 a useful tool compound for studying the role of the GABA-A receptor in various physiological and pathological conditions.

properties

IUPAC Name

9-chloro-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2/c18-11-6-7-13-12(8-11)16-17(22-13)15(19-9-14(21)20-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFWVZOYALOSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C(=N1)C3=CC=CC=C3)OC4=C2C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one

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